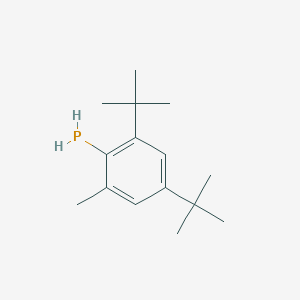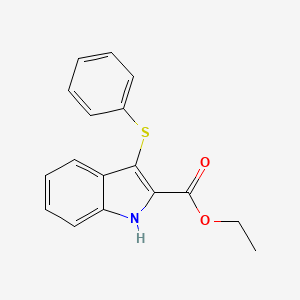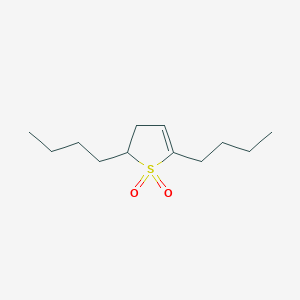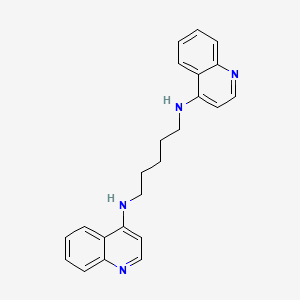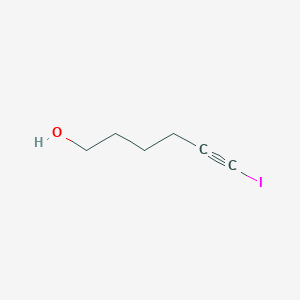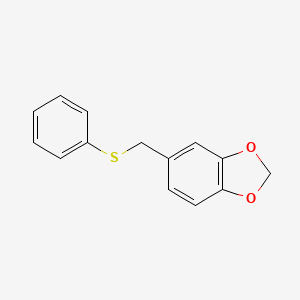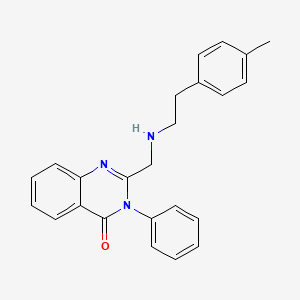
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a p-methylphenethylamino group at the 2-position, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group at the 3-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of p-Methylphenethylamino Group: The p-methylphenethylamino group can be attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with p-methylphenethylamine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further studied for their biological activities.
科学研究应用
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 2-(((phenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-methoxyphenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-chlorophenethyl)amino)methyl)-3-phenyl-
Uniqueness
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is unique due to the presence of the p-methylphenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
95833-40-2 |
|---|---|
分子式 |
C24H23N3O |
分子量 |
369.5 g/mol |
IUPAC 名称 |
2-[[2-(4-methylphenyl)ethylamino]methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H23N3O/c1-18-11-13-19(14-12-18)15-16-25-17-23-26-22-10-6-5-9-21(22)24(28)27(23)20-7-3-2-4-8-20/h2-14,25H,15-17H2,1H3 |
InChI 键 |
YCXRIZCQXGWQKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



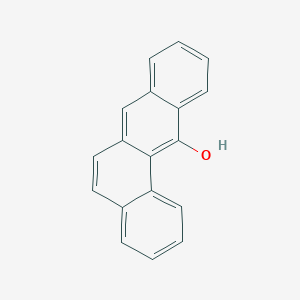
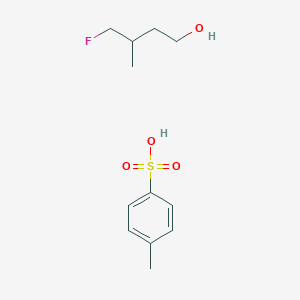
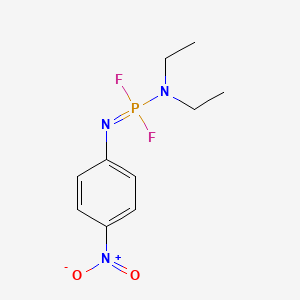

![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
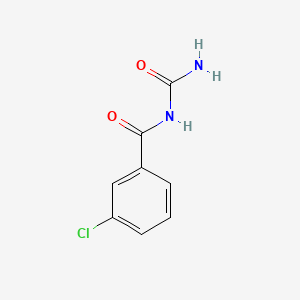
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
